3-(p-Fluorobenzoyloxy)tropano

Descripción general

Descripción

3-(p-Fluorobenzoyloxy)tropane is a tropane derivative known for its local anesthetic properties. It has around 30% of the stimulant potency of cocaine but maintains similar potency as a local anesthetic . This compound has been investigated for various applications, including its potential use as a radiolabeled agent for studying receptor binding .

Aplicaciones Científicas De Investigación

Mecanismo De Acción

Target of Action

3-(p-Fluorobenzoyloxy)tropane, also known as 4-fluorotropacocaine or pFBT, is a tropane derivative drug . Its primary target is the same as that of local anesthetics . It acts by blocking the sodium channels on neurons, thereby inhibiting the propagation of action potentials .

Mode of Action

3-(p-Fluorobenzoyloxy)tropane interacts with its targets by binding to the sodium channels on neurons . This binding inhibits the influx of sodium ions, which are necessary for the initiation and propagation of action potentials . As a result, the compound prevents the transmission of pain signals to the brain .

Biochemical Pathways

It is known that the compound’s action on sodium channels disrupts the normal functioning of neurons, leading to a decrease in the transmission of pain signals .

Pharmacokinetics

It is known that the compound can be administered via insufflation . The compound’s absorption, distribution, metabolism, and excretion (ADME) properties, as well as their impact on its bioavailability, are areas of ongoing research.

Result of Action

The primary result of 3-(p-Fluorobenzoyloxy)tropane’s action is local anesthesia . By blocking sodium channels on neurons, the compound prevents the transmission of pain signals, leading to a loss of sensation in the area where it is applied .

Análisis Bioquímico

Biochemical Properties

3-(p-Fluorobenzoyloxy)tropane interacts with various enzymes and proteins. It has been investigated as a potential radiolabelled agent for studying receptor binding

Cellular Effects

As a local anaesthetic, it likely influences cell function by blocking nerve signals in a specific area of the body

Molecular Mechanism

As a local anaesthetic, it likely works by blocking sodium channels in nerve cells, preventing the propagation of nerve signals

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The preparation of 3-(p-Fluorobenzoyloxy)tropane is generally achieved through a fluorine substitution method. This involves replacing one or more hydrogen atoms in tropacocaine with fluorine atoms using a fluorinating reagent . The reaction conditions typically involve controlled temperatures and the use of specific solvents to facilitate the substitution process.

Industrial Production Methods: Industrial production of 3-(p-Fluorobenzoyloxy)tropane follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the final product. The compound is usually produced in a crystalline solid form, which is then used for various applications .

Análisis De Reacciones Químicas

Types of Reactions: 3-(p-Fluorobenzoyloxy)tropane undergoes several types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

Substitution: This reaction involves the replacement of one atom or group of atoms with another, often facilitated by specific reagents.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: Common reagents include halogenating agents and nucleophiles.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can produce a range of substituted tropane derivatives .

Comparación Con Compuestos Similares

Tropacocaine: Another tropane derivative with local anesthetic properties.

4-Fluorococaine: A fluorinated analogue of cocaine with similar stimulant and anesthetic properties.

RTI-160: A tropane derivative known for its stimulant effects.

Uniqueness: 3-(p-Fluorobenzoyloxy)tropane is unique due to its balanced profile of anesthetic and stimulant properties. While it has only 30% of the stimulant potency of cocaine, it maintains similar potency as a local anesthetic, making it a valuable compound for specific medical and research applications .

Actividad Biológica

3-(p-Fluorobenzoyloxy)tropane, also known as 4-fluorotropacocaine, is a synthetic tropane derivative that has garnered attention due to its local anesthetic properties and its potential as a designer drug . This article delves into its biological activity, mechanisms of action, pharmacological effects, and relevant research findings.

Overview of 3-(p-Fluorobenzoyloxy)tropane

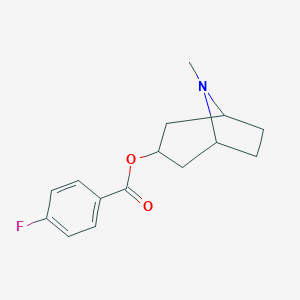

- Chemical Structure : The compound is characterized by a tropane ring with a p-fluorobenzoyloxy group attached at the 3-position.

- CAS Number : 1392492-03-3

- Molecular Formula : CHFNO

- Molar Mass : 263.31 g/mol

3-(p-Fluorobenzoyloxy)tropane primarily acts as a local anesthetic . Its mechanism involves:

- Sodium Channel Blockade : The compound binds to sodium channels in neuronal membranes, inhibiting the propagation of action potentials. This leads to a decrease in pain signal transmission .

- Receptor Interaction : It has been studied for its potential to interact with various receptors, although specific binding affinities remain under investigation .

Local Anesthetic Properties

Research indicates that 3-(p-Fluorobenzoyloxy)tropane exhibits approximately 30% of the stimulant potency of cocaine , while maintaining similar local anesthetic potency. This profile makes it a candidate for applications in pain management and surgical procedures .

Stimulant Effects

While primarily recognized for its anesthetic properties, the compound also displays stimulant characteristics. Its effects are comparable to those of other tropane derivatives but are notably less potent than cocaine .

Pharmacokinetics

Research Findings and Case Studies

- Synthetic Routes and Characterization :

- Comparative Studies :

-

Safety and Toxicology :

- Limited toxicological data is available; however, its classification as a designer drug raises concerns regarding safety profiles and potential for abuse . The European Monitoring Centre for Drugs and Drug Addiction (EMCDDA) has reported on its presence in illicit drug markets, often mixed with other stimulants in "bath salts" products .

Comparative Analysis with Similar Compounds

| Compound | Local Anesthetic Potency | Stimulant Potency | Notable Features |

|---|---|---|---|

| 3-(p-Fluorobenzoyloxy)tropane | Similar to cocaine | ~30% of cocaine | Balanced profile; designer drug status |

| Tropacocaine | High | Moderate | Classic local anesthetic |

| 4-Fluorococaine | High | Moderate | Fluorinated analogue of cocaine |

| RTI-160 | Low | High | Known for stimulant effects |

Propiedades

IUPAC Name |

(8-methyl-8-azabicyclo[3.2.1]octan-3-yl) 4-fluorobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18FNO2/c1-17-12-6-7-13(17)9-14(8-12)19-15(18)10-2-4-11(16)5-3-10/h2-5,12-14H,6-9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXDFSLSXLYAAPF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2CCC1CC(C2)OC(=O)C3=CC=C(C=C3)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18FNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101023632 | |

| Record name | Benzoic acid, 4-fluoro-, 8-methyl-8-azabicyclo[3.2.1]oct-3-yl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101023632 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

263.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

498558-69-3 | |

| Record name | Benzoic acid, 4-fluoro-, 8-methyl-8-azabicyclo[3.2.1]oct-3-yl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101023632 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.